Antibacterial Activity: Isoquinoline-5-sulfonamide Class Demonstrates Potent MIC Against Fluoroquinolone-Resistant E. coli
The isoquinoline-5-sulfonamide chemotype, of which 1-chloroisoquinoline-5-sulfonamide is a representative member, was identified as an allosteric inhibitor of DNA gyrase with activity against fluoroquinolone-resistant clinical isolates of Escherichia coli. In the published medicinal chemistry campaign, the initial isoquinoline sulfonamide hit scaffold was optimized to yield LEI-800, which achieved an MIC of 6.25 µM (2.6 µg/mL) against E. coli [1]. Notably, the introduction of a chloro substituent (compound 59 in the series) produced a twofold increase in potency, yielding an MIC of 3.1 µM, the most potent compound identified in that study [1]. This demonstrates that chloro-substituted isoquinoline-5-sulfonamides possess measurable antibacterial activity that can be tuned through halogen substitution, a feature absent in non-halogenated analogs [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against fluoroquinolone-resistant E. coli |
|---|---|
| Target Compound Data | Not directly measured; class-level antibacterial activity established for chloro-substituted isoquinoline-5-sulfonamide analogs |
| Comparator Or Baseline | Unsubstituted isoquinoline sulfonamide hit scaffold; compound 59 (para-fluoro-chloro variant): MIC = 3.1 µM; LEI-800 (optimized lead): MIC = 6.25 µM |
| Quantified Difference | Chloro-substituted analog (compound 59) shows twofold improvement in MIC relative to unsubstituted scaffold; target compound shares the chloro-isoquinoline-5-sulfonamide pharmacophore |
| Conditions | In vitro antibacterial susceptibility testing against fluoroquinolone-resistant Escherichia coli clinical isolates; target identification via whole-genome sequencing of resistant mutants confirmed DNA gyrase as the molecular target |
Why This Matters
The demonstrated antibacterial activity of chloro-substituted isoquinoline-5-sulfonamides against fluoroquinolone-resistant Gram-negative pathogens provides a validated phenotypic screening hit for antibiotic discovery programs, a therapeutic area where novel chemotypes are urgently needed.
- [1] Bakker AT, Kotsogianni I, Avalos M, Punt JM, Liu B, Piermarini D, et al. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nat Chem. 2024;16:1462–1472. doi:10.1038/s41557-024-01516-x View Source
